(E)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-13-18-19-17(23-13)15-7-9-16(10-8-15)20-24(21,22)12-11-14-5-3-2-4-6-14/h2-12,20H,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGZXDCBOULWPA-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Crystallographic Features
The compound’s structural analogs include sulfonamide derivatives with variations in the oxadiazole substituents, sulfonamide linkages, or stereochemistry. Key comparisons are summarized below:
Key Findings :
- The (E)-configuration in the target compound maximizes planarity, favoring dense crystal packing via π-π interactions .
- Replacement of oxadiazole with thiadiazole increases intermolecular chalcogen bonding, improving thermal stability .
- Ethyl-substituted analogs exhibit reduced crystallinity due to steric bulk, lowering melting points .
Refinement and Software Advancements
Modern refinement via SHELXL (post-2008 updates) enables precise modeling of anisotropic displacement parameters for the sulfonamide group, reducing R-factor values to <0.05 . WinGX’s integration with SHELX suites streamlines data processing, particularly for twinned crystals common in sulfonamide derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethenesulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves cyclization of hydrazides to form the oxadiazole core, followed by sulfonation and coupling reactions. For example:
- Step 1 : Cyclization of substituted hydrazides under reflux with dehydrating agents (e.g., POCl₃) to form the 1,3,4-oxadiazole ring .
- Step 2 : Sulfonation using methylsulfonyl chloride or analogous reagents to introduce the sulfonamide group .
- Step 3 : Coupling with phenylethenesulfonamide derivatives via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
Q. How is the compound structurally characterized, and what analytical techniques are essential for confirming its identity?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the oxadiazole ring and sulfonamide linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELXL software ( ) is used for single-crystal refinement to resolve stereochemistry, particularly the (E)-configuration of the ethenesulfonamide moiety .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data, such as discrepancies in binding affinity or reaction mechanisms?
- Approach :
- Molecular Docking : Use programs like AutoDock Vina to model interactions with biological targets (e.g., acetylcholinesterase or carbonic anhydrase II). For instance, derivative analogs of this compound showed hydrogen bonding with Tyr337 and π-π stacking in AChE active sites .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity differences between (E)- and (Z)-isomers .
- Case Study : In silico docking of sulfonamide derivatives with hCA II (PDB: 5NY3) revealed steric clashes in low-affinity analogs, guiding synthetic modifications .
Q. What strategies address low reproducibility in biological activity assays for this compound?
- Troubleshooting :
- Purity Verification : Use HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity, as impurities in the oxadiazole ring can skew IC₅₀ values .
- Assay Conditions : Standardize cell culture media (e.g., RPMI-1640 for cancer cell lines) and enzyme concentrations (e.g., 0.1 µg/mL for AChE inhibition) to minimize variability .
Q. How does the stereochemistry ((E)- vs. (Z)-configuration) impact biological activity, and what methods validate this?
- Experimental Design :
- Stereochemical Analysis : X-ray crystallography (using SHELXL ) or NOESY NMR to confirm the (E)-configuration.
- Activity Comparison : Test (E)- and (Z)-isomers against cancer cell lines (e.g., MCF-7). In related compounds, the (E)-form showed 10-fold higher cytotoxicity due to enhanced target binding .
Q. What are the limitations of using SHELX software for refining crystal structures of sulfonamide derivatives?
- Critical Analysis :
- SHELXL struggles with disordered solvent molecules in porous crystals, requiring manual masking .
- For twinned crystals, twin-law refinement (e.g., using HKLF5) is necessary but may reduce data-to-parameter ratios below 10:1, risking overfitting .
Methodological Challenges and Innovations
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- SAR Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
